N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-6-amine
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-6-amine is a chemical compound that belongs to the class of imidazopyridazines This compound is characterized by the presence of a dimethoxyphenyl group and a methylimidazopyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-6-amine typically involves the reaction of 3,4-dimethoxyaniline with 2-methylimidazo[1,2-b]pyridazine-6-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-N-[(furan-2-yl)methyl]imidazo[1,2-b]pyridazin-6-amine
- 4-(3-bromo-imidazo[1,2-b]pyridazin-6-yloxy)-pentyl-dimethylamine
Uniqueness
N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-6-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dimethoxyphenyl group and methylimidazopyridazine moiety contribute to its potential as a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C15H16N4O2 |
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Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C15H16N4O2/c1-10-9-19-15(16-10)7-6-14(18-19)17-11-4-5-12(20-2)13(8-11)21-3/h4-9H,1-3H3,(H,17,18) |
InChI Key |
PGMIPZBXRNZCFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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